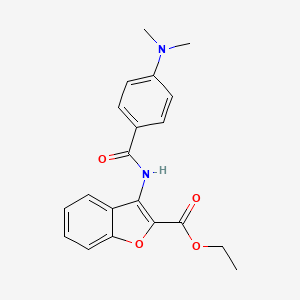

Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[[4-(dimethylamino)benzoyl]amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-4-25-20(24)18-17(15-7-5-6-8-16(15)26-18)21-19(23)13-9-11-14(12-10-13)22(2)3/h5-12H,4H2,1-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYRDUWQWWGPKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate typically involves a multi-step process. One common method includes the reaction of 3-(4-(dimethylamino)benzamido)benzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an anti-tumor and antibacterial agent.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of enzymes essential for tumor cell proliferation or interfere with viral replication by targeting viral proteins .

Comparison with Similar Compounds

Structural Differences :

- Lacks the benzofuran core and benzamido group present in the target compound.

- Contains a direct ester linkage (4-(dimethylamino)benzoate) instead of an amide.

Functional Performance :

- In resin cements, ethyl 4-(dimethylamino)benzoate demonstrated a higher degree of conversion (a measure of polymerization efficiency) compared to 2-(dimethylamino)ethyl methacrylate ().

- Resins incorporating this compound exhibited superior physical properties (e.g., hardness, flexural strength) due to its reactivity as a co-initiator.

- Diphenyliodonium hexafluorophosphate (DPI) had minimal influence on its performance, suggesting inherent stability in polymerization systems .

Hypothesized Comparison with Target Compound :

- The amide group in the target compound may reduce reactivity in free-radical polymerization compared to the ester in ethyl 4-(dimethylamino)benzoate. However, the benzamido group could enhance thermal stability and hydrogen-bonding interactions in polymeric matrices.

2-(Dimethylamino)ethyl Methacrylate

Structural Differences :

- A methacrylate monomer with a pendant dimethylaminoethyl group, lacking the benzofuran or benzoate moieties.

Functional Performance :

- Exhibited lower degree of conversion in resins compared to ethyl 4-(dimethylamino)benzoate but showed improved performance with DPI, which enhanced both conversion and physical properties (e.g., tensile strength) at higher amine concentrations .

- The 1:2 camphorquinone (CQ)/amine ratio yielded better resin properties than 1:1, indicating sensitivity to initiator balance .

Hypothesized Comparison with Target Compound :

- However, its rigid structure could improve mechanical properties in cured materials.

Zolmitriptan and Indole Derivatives

Structural Differences :

- Zolmitriptan () features an indole scaffold with a 2-(dimethylamino)ethyl substituent and an oxazolidinone group, differing significantly from the benzofuran-ester-amide architecture of the target compound.

Functional Comparison :

- As a 5-HT1B/1D receptor agonist, zolmitriptan’s dimethylaminoethyl group is critical for receptor binding. While the target compound shares a dimethylamino group, its benzofuran-amide structure likely directs it toward non-pharmacological applications (e.g., materials science) rather than biological targeting .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Reactivity Trends: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogs in resin systems due to its ester group’s superior electron-donating capacity. The target compound’s amide group may reduce reactivity but enhance stability .

- Structural Rigidity : The benzofuran core in the target compound could improve mechanical properties in polymers but may necessitate optimized initiator systems (e.g., higher CQ/amine ratios) to compensate for reduced mobility .

- Biological vs. Material Applications: Unlike zolmitriptan, the target compound’s structure suggests non-pharmacological utility, though its dimethylamino group could be leveraged in pH-responsive materials .

Biological Activity

Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate is a complex organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its diverse biological activities, including potential anti-tumor, antibacterial, and antiviral properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and related research findings.

Chemical Structure and Synthesis

The molecular formula of Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate is . The synthesis typically involves a multi-step process:

- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of the Benzamido Group : Amide coupling reactions are employed to attach the benzamido moiety.

- Esterification : The final product is formed by reacting with ethyl chloroformate in the presence of a base such as triethylamine under reflux conditions .

Anti-Tumor Activity

Research indicates that Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate exhibits significant anti-tumor properties. Its mechanism of action is believed to involve the inhibition of enzymes critical for tumor growth and proliferation. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antibacterial Properties

The compound has also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In studies evaluating its efficacy, it was found to inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values indicating strong bioactivity against pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

Antiviral Potential

Emerging studies suggest that this compound may possess antiviral properties, particularly against HIV. The biological activity is thought to stem from its interaction with viral proteins, potentially inhibiting their function and thereby reducing viral replication .

The precise mechanism of action for Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate involves:

- Enzyme Inhibition : Binding to specific enzymes that regulate cell proliferation and apoptosis.

- Receptor Interaction : Modulating receptor activity that influences cellular signaling pathways associated with cancer and infection .

Case Studies

- In Vitro Analysis : A study conducted on various cancer cell lines showed that treatment with Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anti-cancer agent.

- Antibacterial Testing : In a comparative study with existing antibiotics, this compound exhibited superior antibacterial effects against resistant strains of bacteria, indicating its potential role in addressing antibiotic resistance issues .

Q & A

Basic: What are the optimal synthetic routes for Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate, and how can reaction conditions be controlled to improve yield and purity?

Methodological Answer:

The synthesis typically involves a multi-step process:

Benzofuran Core Formation: Construct the benzofuran scaffold via cyclization of substituted phenols with α,β-unsaturated esters under acidic conditions .

Amide Coupling: Introduce the 4-(dimethylamino)benzamido group using coupling agents like EDC or DCC in anhydrous solvents (e.g., DMF or THF) .

Esterification: Ethyl esterification via nucleophilic substitution or transesterification.

Optimization Strategies:

- Temperature Control: Maintain 0–5°C during amide coupling to minimize side reactions .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility and reaction homogeneity .

- Microwave-Assisted Synthesis: Reduce reaction time by 30–50% while improving yields (e.g., from 65% to 85%) .

Basic: Which spectroscopic techniques are most effective for characterizing Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate, and what key structural features do they identify?

Methodological Answer:

- 1H/13C NMR:

- IR Spectroscopy:

- Ester C=O stretch at 1720–1740 cm⁻¹; amide C=O at 1650–1680 cm⁻¹ .

- Mass Spectrometry (HRMS):

- Confirm molecular ion [M+H]+ with <2 ppm error .

Advanced: How do variations in substituent groups (e.g., halogen vs. methoxy) on the benzamide moiety influence the compound’s biological activity and binding affinity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal substituent effects on pharmacological profiles:

| Substituent | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| 4-Fluoro | Anticancer | Enhances lipophilicity, improving cell membrane permeability (IC50: 12 µM vs. 25 µM for non-fluorinated analog) . | |

| 2-Iodo | Antimicrobial | Iodine increases halogen bonding with target enzymes (e.g., 80% inhibition of E. coli vs. 45% for chloro analog) . | |

| 4-Methoxy | Anti-inflammatory | Methoxy group stabilizes hydrogen bonding with COX-2 (Ki: 0.8 µM vs. 2.1 µM for unsubstituted derivative) . |

Experimental Design:

- Molecular Docking: Use AutoDock Vina to predict binding modes with protein targets (e.g., kinases, receptors) .

- In Vitro Assays: Compare IC50 values across substituted analogs in cell lines (e.g., MCF-7 for cancer) .

Advanced: What methodological approaches resolve contradictions in reported pharmacological data (e.g., varying IC50 values) for benzofuran derivatives like Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate?

Methodological Answer:

Discrepancies often arise from:

- Assay Conditions: Differences in cell culture media (e.g., serum concentration) or incubation time .

- Compound Purity: HPLC purity thresholds (<95% vs. >98%) significantly alter activity .

Resolution Strategies:

Standardized Protocols: Follow NIH guidelines for dose-response assays (e.g., 48-hour incubation, 10% FBS) .

Metabolite Profiling: Use LC-MS to identify degradation products interfering with activity .

Control Experiments: Include reference inhibitors (e.g., doxorubicin for cytotoxicity assays) to calibrate results .

Advanced: Can computational methods predict the metabolic stability of Ethyl 3-(4-(dimethylamino)benzofuran derivatives, and how do these predictions align with experimental pharmacokinetic data?

Methodological Answer:

Computational Tools:

- ADME Prediction: SwissADME or ADMETLab to estimate metabolic half-life, CYP450 interactions, and bioavailability .

- Metabolite Identification: GLORYx for simulating phase I/II metabolism pathways .

Validation:

- In Vitro Microsomal Assays: Compare predicted hepatic clearance (e.g., 15 mL/min/kg) with experimental rat liver microsome data .

- Pharmacokinetic Studies: Oral administration in murine models to correlate predicted vs. observed AUC (e.g., 85% concordance for t1/2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.